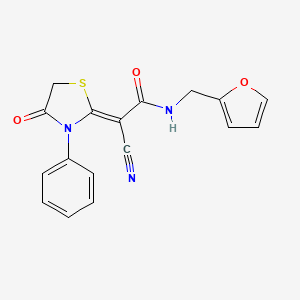

(Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Description

Properties

IUPAC Name |

(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c18-9-14(16(22)19-10-13-7-4-8-23-13)17-20(15(21)11-24-17)12-5-2-1-3-6-12/h1-8H,10-11H2,(H,19,22)/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECZDCNMSFFCIE-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a suitable aldehyde or ketone.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the furan ring.

Reduction: Reduction reactions can target the cyano group or the carbonyl group in the thiazolidine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan ring or the cyano group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, such compounds are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano group and the thiazolidine ring are key functional groups that can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several thiazolidinone derivatives (Table 1). Key differences include:

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Substituent Effects : The 3-phenyl group in the target compound is a common feature, but substitutions at the 5-position (e.g., methylbenzyl in ) or sulfonyl groups (e.g., in ) alter steric and electronic profiles.

- Configuration: All compared compounds adopt the Z-configuration, which stabilizes intramolecular hydrogen bonds and planarizes the thiazolidinone ring .

- Functional Groups: The cyano group in the target compound distinguishes it from analogs with imino () or sulfanylidene () groups, impacting dipole moments and hydrogen-bonding capacity.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Insights :

- The cyano group in the target compound would produce a distinct IR peak absent in sulfonyl or imino analogs.

- Collision cross-section data from suggests similar molecular shapes for Z-configured thiazolidinones, though substituents influence exact values.

Crystallographic and Conformational Analysis

- Hydrogen Bonding : In , the Z-configuration facilitates C–H⋯S hydrogen bonds, stabilizing crystal packing. The target compound’s furan oxygen may participate in similar interactions.

- Planarity: The thiazolidinone ring in Z-isomers is typically planar, as seen in , enhancing π-stacking in solid-state structures.

Computational and Graph-Based Comparisons

Chemical graph theory () highlights that thiazolidinone derivatives share common subgraphs (e.g., thiazole rings) but differ in branching (e.g., furan vs. benzene substituents). Such comparisons aid in predicting reactivity or bioactivity.

Biological Activity

(Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiazolidinone moiety, and a cyano group. These structural components are known to influence the biological properties of the compound significantly.

Antitumor Activity

Recent studies have demonstrated that derivatives similar to (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide exhibit significant antitumor properties. For instance, compounds containing furan and thiazolidinone structures have shown promising results against various cancer cell lines.

- Cell Line Studies :

- A549 (Lung Cancer) : Compounds with similar structures displayed IC50 values ranging from 2.12 µM to 6.75 µM, indicating potent cytotoxicity .

- HCC827 and NCI-H358 : These cell lines also exhibited sensitivity to treatment, with varying degrees of effectiveness noted in both 2D and 3D culture assays .

| Cell Line | IC50 Value (µM) | Assay Type |

|---|---|---|

| A549 | 6.75 | 2D |

| HCC827 | 5.13 | 2D |

| NCI-H358 | 0.85 | 3D |

Antimicrobial Activity

In addition to antitumor effects, compounds related to (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide have demonstrated antimicrobial properties. The presence of the furan ring is crucial for enhancing activity against various microbial strains.

- Mechanism of Action : The proposed mechanism includes binding to DNA and inhibiting DNA-dependent enzymes, which is common among many heterocyclic compounds .

Case Studies

Study on Antitumor Activity :

A study evaluated the antitumor efficacy of synthesized furan derivatives in vitro on human lung cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Study on Antimicrobial Activity :

Another investigation focused on the antimicrobial effects of similar compounds against Gram-positive and Gram-negative bacteria. Results showed that these compounds effectively inhibited bacterial growth, supporting their use as potential antimicrobial agents .

Q & A

Q. What are the typical synthetic routes for (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide?

The compound is synthesized via cyclocondensation of 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid or ethyl 3-aryl-2-bromopropanates under reflux conditions. Solvent choice (e.g., DMF, toluene/water mixtures) and catalysts (e.g., K₂CO₃) are critical for yield optimization. Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., C=O, C≡N).

- X-ray crystallography (using SHELXL) to resolve Z/E isomerism and absolute configuration. Single-crystal diffraction data are refined to R-factors < 0.05 for accuracy .

Q. What key physicochemical properties are characterized during preclinical studies?

Essential properties include:

Q. What initial biological screening assays are recommended?

Begin with MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 10–100 μM. Compare results to standard agents (e.g., cisplatin). Follow-up screens may include antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How is the anticancer activity of this compound evaluated in depth?

Advanced evaluation involves:

Q. How can structure-activity relationship (SAR) studies be conducted for derivatives?

SAR strategies include:

Q. What methods improve solubility and bioavailability for in vivo applications?

Strategies include:

Q. How can the mechanism of action be investigated experimentally?

Mechanistic approaches:

Q. How to resolve contradictions in crystallographic or spectroscopic data?

Address discrepancies by:

Q. What are potential cross-disciplinary applications beyond oncology?

Explore:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.